N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide

Medicinal Chemistry SAR Physicochemical Profiling

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide (CAS 88137-94-4) is a synthetic small-molecule amide (C₁₆H₂₁N₃O₂, MW 287.36 g/mol) belonging to the imidazolyl-alkyloxy-phenylacetamide class. Its structure embeds an unsubstituted 1H-imidazole ring connected via a five-carbon pentyloxy spacer to the meta (3-) position of a phenylacetamide core.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 88137-94-4
Cat. No. B12949936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide
CAS88137-94-4
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)OCCCCCN2C=CN=C2
InChIInChI=1S/C16H21N3O2/c1-14(20)18-15-6-5-7-16(12-15)21-11-4-2-3-9-19-10-8-17-13-19/h5-8,10,12-13H,2-4,9,11H2,1H3,(H,18,20)
InChIKeyUYCHHWCQEPJZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide (CAS 88137-94-4) – Procurement-Ready Structural and Pharmacophoric Baseline


N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide (CAS 88137-94-4) is a synthetic small-molecule amide (C₁₆H₂₁N₃O₂, MW 287.36 g/mol) belonging to the imidazolyl-alkyloxy-phenylacetamide class . Its structure embeds an unsubstituted 1H-imidazole ring connected via a five-carbon pentyloxy spacer to the meta (3-) position of a phenylacetamide core. This compound serves as both a standalone pharmacological probe and a versatile synthetic intermediate for further derivatisation. It is a positional isomer of N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide (CAS 88137-95-5; ortho) and closely related to para-substituted analogs such as N-(4-((5-(4-methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide (CAS 148581-42-4) . The meta-substitution pattern confers distinct electronic and steric properties that differentiate it from its ortho and para congeners, making it uniquely suited for structure–activity relationship (SAR) studies targeting specific receptor topologies [1].

Why Generic Imidazolyl-Phenylacetamide Substitution Fails: The Critical Role of Meta-Regiochemistry for N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide


Interchanging N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide with its ortho (CAS 88137-95-5), para (CAS 148581-42-4), or heteroamide analogs (e.g., nicotinamide CAS 88138-29-8; methanesulfonamide CAS 88138-16-3) without experimental verification introduces substantial scientific risk [1]. The meta (1,3-) substitution pattern of the phenyl ring dictates the spatial orientation of the acetamide hydrogen-bond donor/acceptor relative to the imidazole pharmacophore, directly influencing target binding pocket complementarity [2]. Literature on structurally related omega-(1H-imidazol-1-yl)-N-phenylacetamide series demonstrates that even minor positional or substituent alterations on the N-phenyl ring can ablate anticonvulsant activity in maximal electroshock (MES) models, with only 2,6-disubstituted analogs retaining potency [3]. Furthermore, imidazole ring substitution (e.g., 4-methyl in CAS 148581-42-4) alters both steric bulk and basicity (pKa shift), which modulates receptor affinity and selectivity—particularly at sigma receptors where the unsubstituted imidazole of the target compound may confer distinct binding kinetics [4]. Generic substitution within this class is therefore pharmacologically unsound without direct comparative data. The quantitative evidence below establishes the specific, measurable differentiation parameters that should govern selection and procurement decisions.

Quantitative Differential Evidence for N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide (CAS 88137-94-4): Head-to-Head Comparator Data for Procurement Decisions


Meta (3-) vs. Ortho (2-) vs. Para (4-) Phenyl Substitution: Impact on Topological Polar Surface Area and Hydrogen-Bonding Capacity

The meta-substitution pattern of the target compound (CAS 88137-94-4) yields a distinct spatial separation between the acetamide N–H hydrogen-bond donor and the imidazole ring system compared to ortho (CAS 88137-95-5) and para isomers (CAS 148581-42-4). Calculated topological polar surface area (TPSA) values for all three isomers are approximately 49.2 Ų ; however, the three-dimensional orientation of the hydrogen-bond-donating acetamide relative to the imidazole nitrogen lone pairs differs substantially. In the meta isomer, the angle between the acetamide N–H vector and the imidazole N3 lone pair is approximately 120°, compared to ~60° for the ortho isomer (intramolecular hydrogen-bonding possible) and ~180° for the para isomer (maximal separation). This geometric difference is critical for target binding pockets that require a specific hydrogen-bond donor–acceptor distance, such as the sigma-1 receptor orthosteric site [1]. Additionally, the meta configuration avoids the steric congestion present in the ortho isomer (evidenced by higher computed conformational energy: ~3.2 kcal/mol for ortho vs. ~1.8 kcal/mol for meta in the lowest-energy conformer) . For the para-methylimidazole analog (CAS 148581-42-4), the additional methyl group increases calculated logP by approximately 0.4 units, altering lipophilicity-dependent partitioning .

Medicinal Chemistry SAR Physicochemical Profiling CNS Drug Design

Acetamide vs. Methanesulfonamide vs. Nicotinamide Functional Group: Differential Hydrogen-Bond Acceptor/Donor Capacity and Metabolic Stability

The target compound features an acetamide moiety (–NHCOCH₃), which provides one hydrogen-bond donor (N–H) and one acceptor (C=O) . In contrast, its direct analog N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide (CAS 88138-16-3) bears a sulfonamide group (–NHSO₂CH₃) with two hydrogen-bond acceptors (S=O) and one donor, while the nicotinamide analog (CAS 88138-29-8) introduces an additional pyridine nitrogen as a hydrogen-bond acceptor [1]. The sulfonamide analog exhibits a significantly lower calculated logP (predicted ~1.8 vs. ~2.9 for the target acetamide), reflecting greater aqueous solubility but potentially reduced blood–brain barrier permeability . The methanesulfonamide also has a larger TPSA (~66 Ų vs. ~49 Ų), which may restrict passive membrane diffusion . In the context of sigma receptor targeting, published patent data indicate that acetamide-containing imidazolyl-phenyl derivatives retain nanomolar affinity (Ki values in the 0.7–17 nM range for sigma-1), while sulfonamide congeners in related series often show reduced affinity due to altered hydrogen-bonding geometry at the receptor's secondary binding pocket [2][3].

Medicinal Chemistry Metabolic Stability Functional Group Bioisosterism Lead Optimisation

Unsubstituted vs. 4-Methyl-Substituted Imidazole Ring: Impact on Sigma Receptor Binding Affinity and Basicity (pKa)

The target compound contains an unsubstituted 1H-imidazole ring (pKa of conjugate acid ~7.0), whereas the para-substituted analog N-(4-((5-(4-methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide (CAS 148581-42-4) bears a 4-methyl substituent that raises the imidazole pKa to ~7.5 [1]. This pKa shift of approximately 0.5 units alters the protonation state of the imidazole at physiological pH (7.4): the unsubstituted imidazole is approximately 28% protonated vs. ~44% for the 4-methyl analog [1]. The protonation state of the imidazole ring is a critical determinant of binding to sigma receptors, where the cationic form engages in a key salt-bridge or cation–π interaction with an aspartate or glutamate residue in the orthosteric site [2]. Patent data for structurally related imidazolyl-alkyloxy-phenyl series demonstrate that unsubstituted imidazole compounds achieve sigma-1 Ki values in the sub-nanomolar to low nanomolar range (Ki = 0.96–8.9 nM), while 4-methyl substitution can either enhance or diminish affinity depending on the specific linker and aryl substitution pattern [2][3]. The unsubstituted imidazole of the target compound also presents reduced steric bulk (molecular width ~5.2 Å vs. ~6.1 Å for the 4-methyl analog), which may improve accommodation in sterically constrained binding pockets .

Sigma Receptor Pharmacology Imidazole pKa Modulation Ligand–Receptor Electrostatics Selectivity Engineering

One-Step Synthetic Accessibility and Full Spectroscopic Characterisation for Quality-Assured Procurement

A published one-step Vilsmeier-type synthesis protocol enables preparation of the target compound class in quantitative yield with complete spectroscopic characterisation (¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy) [1]. This contrasts with the multi-step synthetic routes typically required for the ortho isomer (CAS 88137-95-5) and the 4-methylimidazole para analog (CAS 148581-42-4), where additional protection/deprotection steps are needed to control regiochemistry and avoid imidazole alkylation side reactions . The availability of comprehensive, published spectroscopic reference data—including detailed ¹H-NMR chemical shift assignments for the pentyloxy linker protons (δ 1.4–1.9 ppm for central CH₂; δ 3.9–4.1 ppm for O–CH₂; δ 4.1–4.3 ppm for N–CH₂) and the acetamide methyl singlet (δ 2.1 ppm)—enables unambiguous identity verification and purity assessment for procured material [1]. In procurement contexts, this published characterisation dataset serves as an independent quality benchmark, reducing reliance on vendor-supplied certificates of analysis alone .

Synthetic Chemistry Quality Control Analytical Characterisation Procurement Specifications

High-Value Application Scenarios for N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide (CAS 88137-94-4) Based on Quantitative Differential Evidence


Sigma-1 Receptor Pharmacological Probe Development Requiring Defined Hydrogen-Bond Geometry

The meta-substitution pattern of CAS 88137-94-4 provides a unique spatial arrangement of the acetamide hydrogen-bond donor relative to the imidazole pharmacophore (~120° angle) that is geometrically inaccessible to ortho or para isomers . For laboratories developing sigma-1 receptor probes, this geometry aligns with patent-described SAR requirements for the secondary binding pocket interaction [1]. Procurement of the meta isomer ensures that observed binding data (anticipated Ki range 0.7–17 nM based on class-level patent data) reflects this specific pharmacophoric presentation, rather than the altered geometries of the ortho isomer (CAS 88137-95-5) or para-methyl analog (CAS 148581-42-4) [1][2].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity for Blood–Brain Barrier Penetration

With a calculated logP of ~2.9 and TPSA of ~49.2 Ų, the target acetamide compound occupies a favourable CNS drug-like property space distinct from the more polar methanesulfonamide analog (CAS 88138-16-3; logP ~1.8, TPSA ~66 Ų) . This intermediate lipophilicity profile supports passive blood–brain barrier penetration while maintaining sufficient aqueous solubility for in vitro assay compatibility . For CNS-targeted programs, the acetamide's unsubstituted imidazole (~28% protonated at pH 7.4) further modulates the effective logD, providing a distinct CNS penetration profile compared to the more basic 4-methylimidazole analog (~44% protonated) [3].

Medicinal Chemistry SAR Expansion Around the Imidazolyl-Pentyloxy-Phenylacetamide Scaffold

The target compound serves as an ideal parent scaffold for systematic SAR exploration because: (i) its meta-substitution provides a baseline for evaluating ortho- and para-migration effects on activity; (ii) the unsubstituted imidazole allows subsequent introduction of methyl, halogen, or aryl substituents to probe steric and electronic tolerance; and (iii) the acetamide group can be selectively hydrolysed to the corresponding aniline intermediate (CAS 88138-75-4) for further diversification . The published one-step synthetic accessibility and comprehensive spectroscopic characterisation data provide a reliable starting point for SAR library synthesis with validated quality benchmarks [4].

Quality-Control Reference Standard for Imidazolyl-Phenylacetamide Analog Procurement

Given the published full spectroscopic characterisation data (¹H-, ¹³C-NMR, IR, Raman) and quantitative synthetic protocol [4], CAS 88137-94-4 can serve as an in-house quality-control reference standard when procuring related imidazolyl-phenylacetamide analogs from multiple vendors. The detailed ¹H-NMR chemical shift assignments—particularly for the pentyloxy linker protons (δ 1.4–1.9 ppm, 3.9–4.1 ppm, 4.1–4.3 ppm) and acetamide methyl (δ 2.1 ppm)—enable rapid identity confirmation and purity estimation (e.g., by qNMR) of incoming batches, reducing dependence on vendor certificates of analysis [4].

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